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Compound of Interest

Compound Name: (R)-NX-2127

Cat. No.: B10856522 Get Quote

An in-depth guide for researchers and drug development professionals on the initial clinical

findings for the novel BTK degrader, (R)-NX-2127.

This technical whitepaper provides a comprehensive analysis of the first-in-human clinical trial

data for (R)-NX-2127, a first-in-class, orally bioavailable Bruton's tyrosine kinase (BTK)

targeted protein degrader. The document summarizes key quantitative data from the Phase

1a/1b study (NCT04830137), details the experimental protocols, and visualizes the

compound's mechanism of action and the clinical trial workflow.

Core Clinical Data Summary
The following tables present a consolidated view of the quantitative data reported from the

initial phases of the NX-2127-001 clinical trial in patients with relapsed or refractory B-cell

malignancies.

Table 1: Patient Demographics and Baseline
Characteristics
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Characteristic Value (as of June 9, 2023) Citations

Total Enrolled Patients 47 [1]

Median Age (Range) 74 years (50-92) [1]

Sex (Male) 66% [1]

Median Prior Lines of Therapy

(CLL)
5 (Range 2-11) [1]

Median Prior Lines of Therapy

(NHL)
4 (Range 2-10) [1]

Prior BTK inhibitor 100% (CLL patients) [2]

Prior Venetoclax 76.5% (CLL patients) [2]

BTK Resistance Mutations

(CLL)
48% with one or more

Table 2: Dosing Cohorts in Phase 1a Dose Escalation
Dose Level Number of Patients Citations

100 mg once daily 28 [1]

200 mg once daily 10 [1]

300 mg once daily 9 [1]

Table 3: Preliminary Efficacy in Chronic Lymphocytic
Leukemia (CLL)

Efficacy Measure Result Citations

Overall Response Rate (ORR) 33% (95% CI 12–62%)

Best Overall Response (at 6

months)
50% [3]

BTK Degradation (Steady

State)

>80% at 100 mg, >90% at 200

mg
[4]
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Note: Efficacy data is preliminary and based on heavily pretreated patient populations.

Table 4: Preliminary Efficacy in Non-Hodgkin's
Lymphoma (NHL)

Efficacy Measure Result Citations

Complete Responses (CR) 2 [1]

Partial Responses (PR) 1 [1]

Stable Disease (SD) 3 [1]

Progressive Disease (PD) 5 [1]

Table 5: Safety and Tolerability Profile (Most Common
Treatment-Emergent Adverse Events - TEAEs)

Adverse Event (Any
Grade)

Percentage of Patients Citations

Fatigue 48.9% [1]

Neutropenia 42.6% [1]

Hypertension 36.2% [1]

Contusion 27.7% [1]

Atrial Fibrillation 12.8% [1]

Adverse Event (Grade ≥3) Percentage of Patients Citations

Neutropenia 38.3% [1]

Hypertension 14.9% [1]

Anemia 12.8% [1]

Atrial Fibrillation 6.4% [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://ashpublications.org/blood/article/142/Supplement%201/4463/501752/A-First-in-Human-Phase-1-Trial-of-NX-2127-a-First
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Study Design: NX-2127-001 (NCT04830137)
The first-in-human trial of NX-2127 is a multicenter, open-label, Phase 1a/1b study designed to

evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical

activity of orally administered NX-2127.[2][5]

Phase 1a (Dose Escalation): This portion of the trial was designed to determine the

recommended Phase 1b dose.[2] It enrolled adult patients with relapsed or refractory B-cell

malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic

Lymphoma (SLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL),

Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), and Waldenström's

Macroglobulinemia (WM).[1][6] Patients received NX-2127 orally once daily in 28-day cycles,

starting at a dose of 100 mg.[2]

Phase 1b (Cohort Expansion): Upon determination of a safe and effective dose, this phase

involves enrolling expanded cohorts of patients with specific B-cell malignancies to further

evaluate the safety and efficacy of NX-2127.[2]

Patient Population
The study enrolled adult patients with relapsed or refractory B-cell malignancies who had failed

a median of five prior therapies. A significant portion of the CLL patient population had

previously received both a BTK inhibitor and a BCL2 inhibitor, with some having also been

treated with the non-covalent BTK inhibitor pirtobrutinib. Notably, 48% of the CLL patients had

one or more identified BTK resistance mutations prior to treatment with NX-2127.

Pharmacodynamic Assessments
The study protocol included assessments of BTK protein levels in peripheral blood to measure

the extent of degradation.[4] In the initial dose cohorts, BTK degradation was observed to

exceed 80% at a steady state with the 100 mg dose and over 90% with the 200 mg dose.[4]

The degradation of the cereblon neo-substrate Ikaros was also observed.[1]

Visualizations
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Mechanism of Action: BTK and Ikaros/Aiolos
Degradation
NX-2127 is a heterobifunctional molecule that acts as a targeted protein degrader.[7] It

simultaneously binds to Bruton's tyrosine kinase (BTK) and the E3 ubiquitin ligase cereblon

(CRBN).[7][8] This proximity induces the ubiquitination of BTK, tagging it for degradation by the

proteasome.[2] In addition to BTK, NX-2127 also leads to the degradation of the transcription

factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neo-substrates of the cereblon E3 ligase,

providing an additional immunomodulatory effect.[2][8]
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Caption: Mechanism of action for NX-2127.

Experimental Workflow: Phase 1a/1b Clinical Trial
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The clinical trial follows a structured workflow, beginning with patient screening and enrollment

into the dose-escalation phase. Following the determination of a safe and effective dose, the

trial progresses to cohort expansion to gather more robust data on specific B-cell malignancies.
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Caption: Workflow of the NX-2127-001 Phase 1a/1b trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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